molecular formula C8H8N4 B13529777 8-Methylpyrido[4,3-d]pyrimidin-5-amine

8-Methylpyrido[4,3-d]pyrimidin-5-amine

Cat. No.: B13529777
M. Wt: 160.18 g/mol
InChI Key: HBLRZDWFYQDQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylpyrido[4,3-d]pyrimidin-5-amine is a chemical compound with the CAS Number 2137693-32-2 and a molecular formula of C 8 H 8 N 4 , corresponding to a molecular weight of 160.18 g/mol . This compound belongs to the pyridopyrimidine chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Pyridopyrimidine derivatives are structurally analogous to purine bases, allowing them to interact with a variety of enzymatic targets . Specifically, the pyrido[4,3-d]pyrimidine core is a recognized pharmacophore in oncology research. Compounds based on this structure have been investigated as potent and selective inhibitors of various kinase targets, such as Monopolar Spindle 1 (MPS1/TTK) and KRAS-G12D, which are important in cancer cell proliferation and survival . Researchers value this core for its potential to yield inhibitors with excellent potency and kinase selectivity . The primary research applications for this chemical family include use as a key synthetic intermediate or a core scaffold for the design and synthesis of novel small-molecule therapeutics. It serves as a building block for developing potential anticancer agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

8-methylpyrido[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11)

InChI Key

HBLRZDWFYQDQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CN=CN=C12)N

Origin of Product

United States

Synthetic Methodologies for 8 Methylpyrido 4,3 D Pyrimidin 5 Amine and Derivatives

General Synthetic Routes to Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds

The construction of the fundamental pyrido[4,3-d]pyrimidine framework can be achieved through several established synthetic strategies, broadly categorized into classical cyclization reactions and modern multicomponent approaches. rsc.orgnih.gov These methods provide access to a wide array of substituted analogs by varying the starting materials. lookchem.com

Cyclization and annulation strategies are foundational in the synthesis of fused heterocyclic systems like pyrido[4,3-d]pyrimidines. These methods typically involve the stepwise construction of the bicyclic scaffold from either pyridine (B92270) or pyrimidine (B1678525) precursors.

A common approach begins with a substituted pyridine derivative, such as an ortho-amino ester, which undergoes cyclization to form the fused pyrimidine ring. researchgate.net For example, reacting an appropriate amino-substituted pyridine with reagents like isocyanates or isothiocyanates can lead to the formation of the pyrimidone or thione ring, respectively. researchgate.net Another strategy involves the thermal cyclocondensation of compounds like ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride to build the pyrimidine portion of the scaffold. nih.gov

Conversely, synthesis can commence from a pyrimidine ring, with subsequent reactions building the pyridine ring. This can involve intramolecular cyclization of a pyrimidine derivative bearing a suitable side chain that can react to form the second ring. rsc.org A five-step synthetic procedure has been described for tetrahydropyrido[4,3-d]pyrimidines, starting with the formation of a pyrimidone-like bicyclic heterocycle, followed by activation via chlorination, and subsequent functionalization. nih.gov

The table below summarizes representative cyclization strategies.

Starting ScaffoldKey Reagents/StepsResulting ScaffoldReference(s)
Pyridine (ortho-amino ester)Isocyanate, IsothiocyanatePyrido[4,3-d]pyrimidinone/thione researchgate.net
Pyridine (ethyl 3-amino-2-chloroisonicotinate)Chloroformamidine hydrochloride2-Amino-pyrido[4,3-d]pyrimidinone nih.gov
Pyrimidone intermediatePhosphorous oxychloride (chlorination)Dichloro-pyrido[4,3-d]pyrimidine nih.gov

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis for efficiently constructing complex molecules like pyrido[4,3-d]pyrimidines in a single step. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular libraries. lookchem.com MCRs are particularly valuable for building pyridopyrimidine scaffolds, which possess multiple sites for substitution. lookchem.com

Several MCRs leading to related pyridopyrimidine isomers, such as the pyrido[2,3-d]pyrimidine (B1209978) system, have been well-documented. mdpi.comnih.gov These often involve the one-pot reaction of an aminopyridine derivative, an orthoformate, and various primary amines under solvent-free conditions. mdpi.com The mechanism of these reactions can proceed through sequential steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govnih.gov While specific MCRs for 8-Methylpyrido[4,3-d]pyrimidin-5-amine are not detailed, the general principles are applicable. The versatility of MCRs allows for the incorporation of diverse substituents, making them a promising strategy for accessing a wide range of pyrido[4,3-d]pyrimidine derivatives. nih.govresearchgate.net

The following table outlines a general scheme for multicomponent synthesis.

Component 1Component 2Component 3ConditionsProductReference(s)
2-Aminopyridine derivativeTriethyl orthoformatePrimary amineHeat, solvent-free4-Substituted-aminopyrido[2,3-d]pyrimidine mdpi.com
ArylaldehydeMalononitrile4-Amino-2,6-dihydroxypyrimidineAqueous solutionPyrido[2,3-d]pyrimidine nih.gov
6-AminouracilAryl aldehydeBarbituric/Thiobarbituric acidNano-catalyst, solvent-freeDihydropyrido-dipyrimidine nih.gov

Specific Approaches to this compound and Substituted Analogs

Synthesizing a specifically substituted compound like this compound requires strategies that control the placement of the methyl and amine groups on the scaffold. This can be achieved either by using appropriately substituted precursors during the initial ring formation or by modifying the core scaffold after its construction.

Functional group interconversion is a key strategy for synthesizing specific derivatives from a common intermediate. researchgate.net A widely used technique involves the chlorination of pyrimidone precursors to create reactive chloro-substituted intermediates. nih.gov For instance, refluxing a pyrido[4,3-d]pyrimidinone with phosphorous oxychloride can introduce chloro groups at positions 2 and 4. nih.gov These chloro groups can then be selectively displaced by various nucleophiles.

The introduction of the 5-amine group could be accomplished via nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, such as a halogen, at the 5-position. While literature specifically detailing functionalization at the 5-position is scarce, studies on related isomers demonstrate the feasibility of such reactions. nih.gov For example, in a dichloro-substituted tetrahydropyrido[4,3-d]pyrimidine, position 4 was found to be more reactive towards aromatic nucleophilic substitution than position 2, allowing for selective functionalization. nih.gov A similar principle of differential reactivity could potentially be exploited for the 5-position.

Derivatization of an existing amino group is another common strategy. For example, 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have been synthesized by protecting the existing amino group at N2 with a pivaloyl group, followed by activation of the 4-position, ammonolysis to introduce the second amino group, and subsequent deprotection steps. researchgate.net

The 8-methyl group would typically be incorporated into the starting pyridine-based precursor before the annulation of the pyrimidine ring, as direct methylation of the electron-deficient pyridine ring in the fused system can be challenging.

Regioselectivity is a critical aspect in the synthesis of polysubstituted pyridopyrimidines. nih.gov The inherent electronic properties of the fused ring system dictate the reactivity of different positions. The pyrimidine ring is electron-deficient, which influences the reactivity of the adjoining pyridine ring.

In related pyrido[3,2-d]pyrimidine (B1256433) systems, regioselective diversification has been achieved through controlled SNAr and metal-catalyzed cross-coupling reactions. nih.gov For example, the amination of a 2,8-dichloropyrido[3,2-d]pyrimidine occurs selectively at the C-2 position. nih.gov The regioselectivity of other nucleophilic additions, such as with thiols, can be controlled by the reaction conditions; addition at C-8 is favored in DMF with Hünig's base, while C-2 addition is preferred in isopropanol. nih.gov Such studies highlight that selective functionalization of the pyridopyrimidine scaffold is highly achievable by tuning reaction parameters, providing a pathway to specifically substituted analogs.

For the target molecule, this compound, achieving regioselectivity would involve controlling the introduction of the amino group at C-5. This would likely rely on a precursor with a leaving group at C-5 or a directed synthesis where the cyclization step unambiguously forms the desired regioisomer.

As this compound is an achiral molecule, stereochemical considerations are not relevant to the synthesis of the core structure itself. Such considerations would only become important if chiral centers were introduced through substituents on the scaffold or if the synthesis involved chiral reagents or catalysts leading to atropisomerism, which is not commonly reported for this class of compounds.

Structure Activity Relationship Sar Studies of 8 Methylpyrido 4,3 D Pyrimidin 5 Amine Analogs

Impact of Substituent Modifications on Molecular Interactions

The biological activity of pyrido[4,3-d]pyrimidine (B1258125) derivatives is highly sensitive to the nature and placement of substituents. Modifications to different positions on the scaffold can significantly alter interactions with target enzymes, such as topoisomerase II (topoII) and various kinases.

A key area of investigation has been the substitution pattern on the core, particularly at positions 2 and 4. In a study on tetrahydropyrido[4,3-d]pyrimidine analogs as human topoII inhibitors, the aniline (B41778) substituent at position 4 and the (hetero)aryl group at position 2 were identified as critical for activity. nih.gov Initial findings showed that a free nitrogen on the aniline group at position 4 is essential for inhibitory action. nih.gov Masking this nitrogen, for instance by converting it to a methylamino group, resulted in a complete loss of activity, indicating its probable involvement in a crucial hydrogen bond interaction within the enzyme's binding site. nih.gov

Further exploration of the aniline ring at position 4 revealed that its decoration was not well-tolerated. nih.gov Unlike other related inhibitor series, the introduction of various substituents in the para-position of the aniline ring did not enhance topoII inhibition. nih.gov Only substituents with methylated oxygen or nitrogen in the meta-position were able to restore some of the activity. nih.gov Similarly, modifying the heteroaromatic group at position 2 showed that a 4-pyridyl moiety was optimal for activity, while replacing it with phenyl or other pyridyl isomers led to inactive compounds. nih.gov

In a different series of pyrido[4,3-d]pyrimidine derivatives designed as KRAS-G12D inhibitors, modifications at position 5 were explored. A comparison between an amide and an amine group at this position showed that the amide could enhance antiproliferative activity. mdpi.com The introduction of fluorine atoms has also been noted to potentially have a positive effect on activity, as fluorine can modulate electronic distribution, enhance binding interactions, and improve metabolic stability. mdpi.com

CompoundCore ScaffoldR2 SubstituentR4 SubstituentRelative Activity (TopoII Inhibition)
Hit CompoundTetrahydropyrido[4,3-d]pyrimidine4-pyridyl4-aminoanilineActive
Analog 9Tetrahydropyrido[4,3-d]pyrimidine4-pyridyl4-(methylamino)anilineInactive nih.gov
Analog 13Tetrahydropyrido[4,3-d]pyrimidine4-pyridylAnilineInactive nih.gov
Analog 10Tetrahydropyrido[4,3-d]pyrimidinePhenyl4-aminoanilineInactive nih.gov
Analog 20Tetrahydropyrido[4,3-d]pyrimidine4-pyridyl3-methoxyanilinePartially Active nih.gov

Positional Effects of Alkyl and Amine Moieties

The specific placement of functional groups, such as alkyl and amine moieties, on the pyrido[4,3-d]pyrimidine ring system is a determining factor for biological selectivity and potency. The positional isomerism of these groups dictates the molecule's ability to fit into the binding pockets of target proteins and form key interactions.

The position of amine groups is frequently critical. For instance, SAR studies on tetrahydropyrido[4,3-d]pyrimidine-based topoII inhibitors underscored the essential role of a free amine on the aniline ring at position 4. nih.gov Its removal or modification led to a loss of function, suggesting its role as a key hydrogen bond donor or acceptor. nih.gov In another context, studies on KRAS-G12D inhibitors highlighted the importance of an amine or amide group at position 5 for antiproliferative activity. mdpi.com

ScaffoldMoietyPositionObserved EffectReference
Tetrahydropyrido[4,3-d]pyrimidineAmine4Essential for TopoII inhibitory activity. nih.gov nih.gov
Pyrido[4,3-d]pyrimidineAmine/Amide5Contributes to antiproliferative activity against KRAS-G12D. mdpi.com mdpi.com
Pyrido[2,3-d]pyrimidin-7-oneMethyl5Confers high selectivity for Cdk4. researchgate.net researchgate.net
Pyrido[2,3-d]pyrimidine (B1209978)Cyclopentyl8Favorable for potent CDK4 inhibition. nih.govacs.org nih.govacs.org

Rational Design Principles in Pyrido[4,3-d]pyrimidine Research

The development of potent and selective pyrido[4,3-d]pyrimidine inhibitors increasingly relies on rational, structure-based design principles. This approach utilizes computational tools and structural biology data to understand how these molecules interact with their biological targets at an atomic level, thereby guiding the synthesis of more effective compounds.

A common strategy involves designing molecules that complement the topology and chemical environment of the target's active site. For inhibitors of KRAS-G12D, a design principle was based on a core scaffold with three pharmacophores positioned to occupy two specific pockets and form a critical hydrogen bond with the mutated Asp12 residue. mdpi.com This structure-based approach aims to maximize favorable interactions—such as hydrogen bonds and hydrophobic contacts—while ensuring a precise fit.

Molecular docking and dynamics simulations are key tools in this process. Studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Mps1 kinase demonstrated the importance of hydrophobic interactions between the pyrimidine (B1678525) core and the hinge region of the kinase. nih.gov These simulations also identified key residues, such as Gly605, that form stable hydrogen bonds with the inhibitors, anchoring them in the active site. nih.gov By analyzing these interactions, researchers can predict how structural modifications will affect binding affinity. For example, it was found that certain substituents could not enter a hydrophobic pocket due to steric hindrance, explaining their poor activity. nih.gov

Based on these computational insights, new compounds can be designed with improved properties. For Mps1 inhibitors, an analysis of binding modes led to the design of five new compounds, with two predicted to be potentially superior inhibitors. nih.gov This iterative cycle of design, synthesis, and testing, informed by a deep understanding of molecular interactions, is a hallmark of modern drug discovery and is central to the optimization of pyrido[4,3-d]pyrimidine-based therapeutic agents. nih.govnih.gov

Molecular Mechanisms of Action and Biological Target Engagement

Enzyme Inhibition Profiles of Pyrido[4,3-d]pyrimidin-5-amine Derivatives

Derivatives built upon the pyridopyrimidine core have been shown to inhibit a range of enzymes, particularly kinases, and modulate receptor activity. The specific arrangement of the pyridine (B92270) and pyrimidine (B1678525) rings, as seen in the pyrido[4,3-d]pyrimidine (B1258125) isomer, dictates the compound's selectivity and potency against various targets.

The pyrido[4,3-d]pyrimidine scaffold is a key feature in several kinase inhibitors. Research has demonstrated its utility in targeting critical enzymes involved in cell signaling and proliferation pathways.

Tyrosine and Serine/Threonine Kinases : The compound Trametinib, which contains a pyrido[4,3-d]pyrimidine core, is an inhibitor of dual specificity mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). nih.gov Furthermore, novel derivatives featuring the pyrido[4,3-d]pyrimidine core have been designed as inhibitors of the Kirsten rat sarcoma virus (KRAS) G12D mutant, a key driver in many cancers. mdpi.comnih.gov While direct data for the 8-methyl-5-amine variant is specific, related pyridopyrimidine isomers have shown extensive activity. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as good inhibitors of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. nih.gov Other related structures have been developed as inhibitors of VEGFR-2 and HER-2. mdpi.com

MPS1, PI3K, and mTOR : Although specific inhibition data for the pyrido[4,3-d]pyrimidine scaffold against MPS1, PI3K, and mTOR is limited in the provided research, related isomers are well-documented inhibitors. A series of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase have been developed based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold. nih.govmdpi.comcore.ac.uk Similarly, the pyrido[3,2-d]pyrimidine (B1256433) core is found in Seletalisib, a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been reported as selective, ATP-competitive mTOR kinase inhibitors. nih.gov These findings highlight the versatility of the broader pyridopyrimidine family in targeting various kinases.

Target KinaseCompound ScaffoldNotesReference
MEK1 / MEK2Pyrido[4,3-d]pyrimidineActivity demonstrated by the approved drug Trametinib. nih.gov
KRAS-G12DPyrido[4,3-d]pyrimidineNovel derivatives designed as specific inhibitors. mdpi.comnih.gov
MPS1Pyrido[3,4-d]pyrimidinePotent and selective inhibition from this related isomer. nih.govmdpi.comcore.ac.uk
Tyrosine Kinases (PDGFr, FGFr)Pyrido[2,3-d]pyrimidineInhibition of key growth factor receptors by this related isomer. nih.gov
PI3KδPyrido[3,2-d]pyrimidineActivity demonstrated by Seletalisib, a related isomer. nih.gov
mTORPyrido[2,3-d]pyrimidineSelective, ATP-competitive inhibition shown by this related isomer. nih.gov

Beyond enzyme inhibition, pyridopyrimidine derivatives have been explored as modulators of cell surface receptors. The purinergic P2X7 receptor, an ATP-gated ion channel involved in inflammation, has been a target of interest. nih.gov Research into a class of substituted 5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones identified them as potent P2X7 antagonists with high affinity for both rat and human receptors. nih.gov This demonstrates that the pyridopyrimidine framework, including isomers like pyrido[4,3-d]pyrimidine, has potential for the development of receptor modulators.

Molecular Interaction Analysis (e.g., Binding Site Characterization, Hydrogen Bonding Networks)

Understanding how these compounds bind to their targets is crucial for rational drug design. Molecular docking and simulation studies have provided insights into the specific interactions that govern the activity of pyrido[4,3-d]pyrimidine derivatives.

In the context of KRAS-G12D inhibition, molecular docking simulations revealed that compounds with a pyrido[4,3-d]pyrimidine core can establish critical hydrogen bonds within the target's binding site. mdpi.com For example, the protonated 3,8-diazabicyclo[3.2.1]octane moiety of one derivative was shown to form key hydrogen bonds with the amino acid residues Asp12 and Gly60 of the KRAS-G12D protein. mdpi.comnih.gov

More extensive studies on the related pyrido[3,4-d]pyrimidine inhibitors of MPS1 kinase provide a detailed model of target engagement. These analyses indicate that binding is driven by a combination of forces. nih.govmdpi.comnih.gov Van der Waals interactions and nonpolar solvation energies were found to be the primary contributors to the favorable binding free energies. nih.govnih.gov The backbone of the pyrido[3,4-d]pyrimidine compound engages in strong hydrophobic effects with the hinge region of MPS1. nih.gov Furthermore, specific and stable hydrogen bonds are formed between the inhibitor and key residues in the active site, such as Gly605 and Lys529, which are crucial for potent inhibition. nih.govmdpi.com These detailed interaction maps for a closely related scaffold provide a valuable framework for understanding the potential binding modes of pyrido[4,3-d]pyrimidine derivatives.

Preclinical Assessment of Molecular Activity (e.g., Cell-based Assays for Target Engagement)

To confirm that the enzymatic inhibition observed in biochemical assays translates into biological activity within a cellular context, various cell-based assays are employed. These assays are critical for preclinical assessment and demonstrate target engagement in a more physiologically relevant environment.

For the novel pyrido[4,3-d]pyrimidine-based KRAS-G12D inhibitors, antiproliferative activity was evaluated using cancer cell lines. mdpi.comnih.gov The potency and selectivity were assessed by comparing the effects on cells with the KRAS-G12D mutation (Panc1) against cells with wild-type KRAS (A549). mdpi.comnih.gov One lead compound demonstrated selective anti-proliferation in the mutant Panc1 cells with a 4.9-fold greater selectivity over the wild-type cells, confirming that the molecular inhibition translates to a specific cellular effect. mdpi.comnih.gov

Compound IDAromatic CoreCell Line (KRAS Status)Antiproliferative Activity (IC₅₀, µM)Reference
10c5,6,7,8-tetrahydropyrido[3,4-d]pyrimidinePanc1 (G12D)1.40 mdpi.comnih.gov
A549 (WT)6.81
10kPyrido[4,3-d]pyrimidinePanc1 (G12D)2.22 mdpi.comnih.gov
A549 (WT)>20
MRTX1133 (Control)N/APanc1 (G12D)0.0019 mdpi.comnih.gov
A549 (WT)0.0028

Similarly, studies on pyrido[2,3-d]pyrimidine derivatives targeting PIM-1 kinase used cytotoxicity assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines to establish anticancer activity. rsc.org The most potent compounds exhibited IC₅₀ values in the nanomolar to low micromolar range and were shown to induce apoptosis and cause cell cycle arrest, confirming their mechanism of action at the cellular level. rsc.org

Computational and Theoretical Studies of 8 Methylpyrido 4,3 D Pyrimidin 5 Amine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Methylpyrido[4,3-d]pyrimidin-5-amine, docking studies are essential for understanding its potential interactions with protein targets, most notably protein kinases, which are frequently implicated in cancer and other diseases.

Studies on the broader pyrido[4,3-d]pyrimidine (B1258125) scaffold have demonstrated its capacity to act as an ATP-competitive inhibitor by binding to the hinge region of kinase domains. researchgate.netnih.gov The core bicyclic structure of this compound is predicted to mimic the adenine (B156593) part of ATP, allowing it to form key hydrogen bonds with the backbone of the kinase hinge region. The 5-amino group and the nitrogen atoms within the pyrimidine (B1678525) ring are crucial for this interaction.

The primary interactions predicted for this compound class include:

Hydrogen Bonding: The nitrogen atoms of the pyridopyrimidine core are expected to form one or more hydrogen bonds with the backbone amide groups of conserved amino acid residues in the kinase hinge region (e.g., cysteine, glycine). nih.gov The exocyclic 5-amino group can act as a hydrogen bond donor, further anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The methyl group at the 8-position and the aromatic rings of the scaffold itself are predicted to engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site, such as valine, alanine, isoleucine, and leucine. nih.gov These interactions contribute significantly to the binding affinity and stability of the ligand-protein complex.

Solvent Exposure: Substituents on the pyridopyrimidine ring can modulate the molecule's interaction with the surrounding solvent and influence its orientation within the binding site to achieve a more favorable energetic state.

In silico docking of various pyrido[4,3-d]pyrimidine derivatives into the ATP-binding site of targets like Cyclin-Dependent Kinase 1 (CDK1) and human topoisomerase II has been performed to rationalize their biological activity. researchgate.netnih.gov These models consistently show the pyrimidine moiety engaging the hinge, while substituents at various positions explore different sub-pockets of the active site, influencing potency and selectivity. For this compound, the 8-methyl group is positioned to interact with the hydrophobic region often referred to as the "gatekeeper" pocket, which can be a key determinant of kinase selectivity. nih.gov

Table 1: Predicted Ligand-Protein Interactions for a Representative Pyrido[4,3-d]pyrimidine Scaffold in a Kinase Active Site
Interaction TypeLigand Moiety InvolvedPotential Interacting Protein ResiduesContribution to Binding
Hydrogen Bond (Acceptor)Pyrimidine Ring NitrogenHinge Region Backbone NH (e.g., Cys, Gly)Anchoring ligand in the active site
Hydrogen Bond (Donor)5-Amine GroupHinge Region Backbone CO (e.g., Glu, Asp)Enhanced affinity and stability
Hydrophobic Interaction8-Methyl GroupGatekeeper Residue (e.g., Met, Thr, Phe)Potency and Selectivity
Hydrophobic InteractionFused Aromatic RingsAla, Val, Leu, IleOverall binding affinity

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity. For this compound, such analyses can predict its behavior in biological systems.

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the nitrogen atoms of the heterocyclic rings and the amino group are expected to be regions of negative potential, making them likely sites for hydrogen bonding and electrophilic attack.

Atomic Charges: Calculation of the partial charges on each atom helps to quantify the electronic distribution and identify polar bonds. This information is valuable for parameterizing molecular mechanics force fields used in molecular docking and dynamics simulations.

While specific DFT studies on this compound are not widely published, analyses of related pyrimidine and pyridopyrimidine structures show that the nitrogen atoms significantly influence the electronic landscape, creating a dipole moment and defining the molecule's ability to participate in electrostatic interactions. dergipark.org.tr The distribution of electron density is fundamental to its ability to act as a hinge-binder in kinases.

Table 2: Representative Theoretical Electronic Properties for a Pyrido[4,3-d]pyrimidine Scaffold
Calculated PropertyTypical Predicted Value/ObservationSignificance
HOMO Energy~ -6.0 to -7.0 eVIndicates electron-donating ability
LUMO Energy~ -1.0 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVRelates to chemical stability and reactivity
Dipole Moment~ 2.0 to 4.0 DebyeIndicates overall molecular polarity
MEP Negative RegionsLocated on ring nitrogens and exocyclic aminePredicts sites for hydrogen bond acceptance

In Silico Prediction of Biopharmaceutical Properties (e.g., ADME Parameters)

The success of a potential drug molecule is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these characteristics early in the drug discovery process, helping to identify candidates with favorable drug-like properties.

For the pyrido[4,3-d]pyrimidine class of compounds, biopharmaceutical profiling has shown that properties are significantly influenced by the specific substitution patterns on the core scaffold. nih.gov A study of ten different pyrido[4,3-d]pyrimidines revealed a broad range in solubility and permeability. nih.gov

The predicted ADME profile for this compound, based on its structure and data from related compounds, can be summarized as follows:

Absorption: The compound is likely to have good oral bioavailability. Its molecular weight and number of hydrogen bond donors/acceptors generally fall within the limits of Lipinski's Rule of Five, a common guideline for drug-likeness. mdpi.com

Distribution: Plasma protein binding is expected to be moderate, allowing for sufficient free concentration to reach the target site. Its moderate lipophilicity, predicted by logP, would facilitate passage across cellular membranes.

Metabolism: The amine and methyl groups are potential sites for hepatic metabolism. nih.gov Phase I (e.g., oxidation by Cytochrome P450 enzymes) and Phase II (e.g., glucuronidation) reactions are possible metabolic pathways. All analogs in one study were found to be metabolically stable in human intestinal microsomes, but showed intermediate to high hepatic metabolism. nih.gov

Excretion: The compound and its metabolites would likely be cleared through renal and/or biliary excretion.

Toxicity: In silico predictions and in vitro assays on related compounds suggest that the pyrido[4,3-d]pyrimidine scaffold is generally well-tolerated and does not exhibit significant cytotoxicity at therapeutic concentrations. nih.gov

Table 3: Predicted Biopharmaceutical Properties of this compound
ADME ParameterPredicted Property/ValueImplication for Drug Development
Molecular Weight174.19 g/molFavorable for absorption (Lipinski's Rule compliant)
logP (Lipophilicity)~ 1.0 - 2.0Balanced solubility and membrane permeability
Hydrogen Bond Donors1 (Amine group)Favorable for absorption (Lipinski's Rule compliant)
Hydrogen Bond Acceptors4 (Nitrogen atoms)Favorable for absorption (Lipinski's Rule compliant)
Aqueous SolubilityModerate to HighDependent on crystal structure, but likely sufficient
Caco-2 PermeabilityModerate to HighSuggests good intestinal absorption
Metabolic StabilityStable in intestinal microsomes; moderate hepatic metabolismPotential for first-pass metabolism
ToxicityPredicted to be lowFavorable safety profile

Preclinical Biopharmaceutical Profiling of Pyrido 4,3 D Pyrimidin 5 Amine Analogs

Metabolic Stability in In Vitro Systems (e.g., Microsomal Stability)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. For pyrido[4,3-d]pyrimidine (B1258125) analogs, metabolic stability has been primarily assessed using in vitro systems such as liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. springernature.com

Studies on a series of pyrido[3,4-d]pyrimidine (B3350098) compounds, close structural isomers, demonstrated that the introduction of a methyl group can significantly curb metabolism. acs.org For instance, an earlier compound in a series showed high human intrinsic clearance (Clint) at 151.2 μL/min/mg protein, indicating rapid metabolism. acs.org In contrast, subsequent methylated analogs exhibited satisfactory stability with Clint values below 26 μL/min/mg protein in human liver microsomes and less than 45 μL/min/mg protein in mouse liver microsomes. acs.org This highlights a successful strategy to block sites of metabolism and enhance stability. acs.org

Further investigations into other analogs of the core pyrido[4,3-d]pyrimidine structure found that they were all metabolically stable in human intestinal microsomes. nih.gov However, their hepatic metabolism, as indicated by the predicted extraction ratio (ER), ranged from intermediate to high (ER > 0.3). nih.gov This suggests that while the compounds may be stable in the intestine, they are likely to be cleared more rapidly by the liver. nih.gov Another study on a tetrahydropyrido[4,3-d]pyrimidine analog, ARN21929, reported a moderate half-life of 30 minutes in mouse liver microsomes, while it remained stable in mouse plasma with a half-life exceeding 120 minutes. nih.gov

Research on other substituted pyrimidine (B1678525) derivatives has shown high resistance to metabolic transformation, with some analogs showing metabolic stability percentages greater than 97% in human liver microsomes. researchgate.net

Compound SeriesIn Vitro SystemParameterResultReference
Pyrido[3,4-d]pyrimidine Analog (unmethylated)Human Liver MicrosomesIntrinsic Clearance (Clint)151.2 μL/min/mg protein acs.org
Pyrido[3,4-d]pyrimidine Analogs (methylated)Human Liver MicrosomesIntrinsic Clearance (Clint)< 26 μL/min/mg protein acs.org
Pyrido[3,4-d]pyrimidine Analogs (methylated)Mouse Liver MicrosomesIntrinsic Clearance (Clint)< 45 μL/min/mg protein acs.org
Tetrahydropyrido[4,3-d]pyrimidine (ARN21929)Mouse Liver MicrosomesHalf-life (t½)30 min nih.gov
Tetrahydropyrido[4,3-d]pyrimidine (ARN21929)Mouse PlasmaHalf-life (t½)> 120 min nih.gov
Pyrido[4,3-d]pyrimidine AnalogsHuman Intestinal MicrosomesMetabolic StabilityHigh nih.gov
Pyrido[4,3-d]pyrimidine AnalogsHuman Liver (predicted)Extraction Ratio (ER)> 0.3 (Intermediate to High) nih.gov

Permeability Assessment in In Vitro Models (e.g., Caco-2, PAMPA)

Intestinal permeability is a key factor governing the oral absorption of drug candidates. In vitro models such as the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict this parameter. nih.govresearchgate.net The Caco-2 model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier and accounting for both passive diffusion and active transport mechanisms. researchgate.net PAMPA, a non-cell-based assay, evaluates passive diffusion across an artificial lipid-infused membrane and is valued for its low cost and high throughput. nih.govresearchgate.net

A biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidine analogs with varied substitution patterns revealed a broad range of permeability. The apparent permeability coefficients (Papp) in the Caco-2 model spanned from 0.17 x 10⁻⁶ cm/s to 52 x 10⁻⁶ cm/s. nih.gov This wide variation indicates that the permeability of the pyrido[4,3-d]pyrimidine scaffold is highly sensitive to the nature of its substituents. nih.gov The study specifically noted that a dimethoxyphenyl substituent was detrimental to Caco-2 permeability. nih.gov Furthermore, a correlation was observed between the polar surface area (PSA) of the compounds and their Caco-2 permeability, with a correlation coefficient (R) of 0.86. nih.gov

Compound SeriesIn Vitro ModelParameterResult RangeReference
Pyrido[4,3-d]pyrimidine Analogs (n=10)Caco-2 CellsApparent Permeability (Papp)0.17 x 10⁻⁶ cm/s to 52 x 10⁻⁶ cm/s nih.gov

Distribution Studies in Preclinical Models (e.g., Plasma Protein Binding, Tissue Distribution)

The distribution of a drug within the body is significantly influenced by its binding to plasma proteins. Only the unbound fraction of a drug is generally considered pharmacologically active and available to distribute into tissues. nih.gov Equilibrium dialysis is a common method used to determine the fraction of a drug that is unbound in plasma. nih.gov

For a series of potent pyrido[3,4-d]pyrimidine analogs, plasma protein binding was found to be high, with values consistently greater than 98%. acs.org High plasma protein binding can affect a drug's pharmacokinetic properties, potentially leading to a lower volume of distribution and reduced clearance. acs.orgnih.gov

Specific data on the broader tissue distribution of 8-Methylpyrido[4,3-d]pyrimidin-5-amine and its direct analogs are not extensively detailed in the reviewed literature. Such studies are typically conducted in later preclinical stages to understand the extent to which a compound penetrates target tissues versus those associated with potential toxicity.

Compound SeriesParameterResultReference
Pyrido[3,4-d]pyrimidine AnalogsPlasma Protein Binding> 98% acs.org

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices

The accurate quantification of drug candidates in biological matrices like plasma, blood, and tissue homogenates is fundamental to all aspects of preclinical profiling. For compounds like this compound, modern analytical techniques form the cornerstone of this quantification.

The development of bioanalytical methods typically relies on highly sensitive and specific techniques, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) being the industry standard. This method allows for the precise measurement of the parent drug and its metabolites, even at very low concentrations. The availability of analytical documentation, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) data for the title compound, confirms that the foundational elements for developing such quantitative assays exist. bldpharm.com These methods are essential for generating the data in metabolic stability assays, permeability studies, and in vivo pharmacokinetic assessments, ensuring the reliability and accuracy of the preclinical data package. springernature.comnih.gov

Research Applications and Future Directions for 8 Methylpyrido 4,3 D Pyrimidin 5 Amine

Development as Chemical Probes for Biological Research

While the direct development of 8-Methylpyrido[4,3-d]pyrimidin-5-amine as a chemical probe is not extensively documented, the broader pyrido[4,3-d]pyrimidine (B1258125) scaffold holds significant potential for this application. Chemical probes are essential tools for dissecting biological mechanisms and validating drug targets. The creation of libraries of pyrido[4,3-d]pyrimidine analogues is a key strategy for discovering such probes. lookchem.com These libraries, generated through combinatorial and parallel chemistry, can be screened against various biological targets to identify compounds with high affinity and selectivity, which can then be optimized as chemical probes to study cellular pathways and disease processes.

Lead Compound Optimization Strategies in Preclinical Discovery

The pyrido[4,3-d]pyrimidine scaffold has been a fertile ground for lead compound optimization in the pursuit of new drugs. A primary strategy involves the systematic structural modification of the core to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The influence of different substituents on the biopharmaceutical profile of pyrido[4,3-d]pyrimidines has been studied, revealing that the substitution pattern significantly affects properties like solubility and cell permeability. nih.gov

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Researchers systematically alter functional groups at various positions on the pyrido[4,3-d]pyrimidine ring to understand their impact on biological activity. For instance, studies on related pyridopyrimidine isomers have shown that specific substitutions can lead to potent inhibition of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Improving Metabolic Stability: A significant challenge in drug development is ensuring a compound is not rapidly metabolized in the body. For related pyrido[3,4-d]pyrimidine (B3350098) scaffolds, the introduction of a methyl group has been shown to suppress metabolism and improve stability in human liver microsomes.

Enhancing Drug-like Properties: Optimization efforts focus on improving characteristics such as solubility and permeability. For pyrido[4,3-d]pyrimidines, it has been observed that certain substituents, like a dimethoxyphenyl group, can impair permeability, while a phenylhydrazido group can lower solubility. nih.gov Conversely, correlations have been found between the polar surface area of these compounds and their permeability and metabolic stability. nih.gov

Dual-Target Inhibition: A novel optimization strategy involves designing single molecules that can inhibit multiple targets. For example, tetrahydropyrido[4,3-d]pyrimidine derivatives have been developed as dual inhibitors of Autotaxin (ATX) and EGFR, showing potential for complex diseases. nih.gov

Table 1: Impact of Substituents on Pyrido[4,3-d]pyrimidine Properties

Substituent Group Observed Effect Reference
Dimethoxyphenyl Impaired Caco-2 permeability nih.gov
Phenylhydrazido Low fasted state simulated intestinal fluid solubility nih.gov
Aliphatic chains, methoxy (B1213986) groups, ketone, amine Predicted as most susceptible sites for hepatic metabolism nih.gov

Exploration of Novel Biological Targets for Pyrido[4,3-d]pyrimidine Scaffolds

Research into pyrido[4,3-d]pyrimidines and its isomers has unveiled a range of potential biological targets, primarily centered around protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.comrsc.org

Notable biological targets for pyridopyrimidine scaffolds include:

Kinases: This is the most prominent class of targets.

MEK Kinases: The FDA-approved drug Trametinib, which features a pyrido[4,3-d]pyrimidine core, is an inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma. mdpi.com

PIM-1 Kinase: A derivative of the pyrido[4,3-d]pyrimidine scaffold has shown inhibitory activity against PIM-1 kinase, a promising target for cancer therapy due to its role in cell cycle progression and proliferation. rsc.org

EGFR: Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR kinase. nih.gov Other pyridopyrimidine isomers are also known to target EGFR. nih.gov

PDGFR and FGFR: The related 2-amino-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as an inhibitor of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. mdpi.com

Human Topoisomerase II (topoII): Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as a new class of inhibitors for this validated cancer target. nih.gov One compound from this class, ARN21929, demonstrated good in vitro potency and favorable solubility and metabolic stability. nih.gov

Autotaxin (ATX): As mentioned, this enzyme is a target for dual-inhibition strategies along with EGFR. nih.gov

Dihydrofolate Reductase (DHFR): While not specific to the [4,3-d] isomer, other pyridopyrimidines are known to target DHFR, an enzyme essential for DNA synthesis. mdpi.comnih.gov

Table 2: Selected Biological Targets of Pyrido[4,3-d]pyrimidine and Related Scaffolds

Target Scaffold Potential Therapeutic Area Reference
MEK1/MEK2 Pyrido[4,3-d]pyrimidine Melanoma mdpi.com
PIM-1 Kinase Pyrido[4,3-d]pyrimidine derivative Cancer rsc.org
EGFR Tetrahydropyrido[4,3-d]pyrimidine Cancer nih.gov
Topoisomerase II Tetrahydropyrido[4,3-d]pyrimidine Cancer nih.gov
ATX Tetrahydropyrido[4,3-d]pyrimidine Cancer, Fibrosis nih.gov
PDGFr/FGFr Pyrido[2,3-d]pyrimidine (B1209978) Cancer, Angiogenesis mdpi.com

Emerging Synthetic Methodologies and Chemical Transformations

The synthesis of the pyrido[4,3-d]pyrimidine core and its derivatives is a dynamic area of chemical research, with numerous methods developed to facilitate access to this scaffold. rsc.orgnih.gov These methodologies are crucial for building the compound libraries needed for drug discovery and SAR studies. lookchem.comresearchgate.net

Synthetic approaches can be broadly categorized:

Construction from Precursors: The most common methods involve the fusion of pyridine (B92270) and pyrimidine (B1678525) rings. rsc.orgnih.gov This can be achieved by starting with either a substituted pyridine or a pyrimidine derivative and constructing the second ring onto it.

Multicomponent Reactions (MCRs): These reactions offer an efficient way to synthesize complex molecules like pyrido[4,3-d]pyrimidines in a single step from three or more starting materials. rsc.orgnih.gov MCRs are advantageous for generating chemical libraries due to their operational simplicity and ability to create diverse structures.

Modern Catalytic Methods: Advanced organic chemistry techniques are being applied to synthesize and modify these scaffolds. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, have been used on related pyridopyrimidine systems to introduce a variety of substituents at specific positions, thereby expanding chemical diversity. nih.gov

Specific Cyclization Strategies: Tandem reactions, such as the aza-Wittig reaction followed by cyclization, have been reported for the synthesis of specific pyrido[4,3-d]pyrimidin-4(3H)-ones.

Challenges and Opportunities in Pyrido[4,3-d]pyrimidine Chemistry Research

The field of pyrido[4,3-d]pyrimidine research is not without its challenges, but these also present significant opportunities for future innovation.

Challenges:

Selectivity: A major challenge, particularly with kinase inhibitors, is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects.

Drug Resistance: As with many anticancer agents, the development of resistance is a significant hurdle that necessitates the discovery of new scaffolds and compounds with novel mechanisms of action. nih.gov

Biopharmaceutical Properties: As highlighted by research, achieving a good balance of potency, solubility, permeability, and metabolic stability remains a key challenge in the optimization process. nih.gov

Synthetic Accessibility: While many synthetic methods exist, the efficient and diverse synthesis of substituted pyrido[4,3-d]pyrimidines can still be complex, requiring multi-step procedures. lookchem.com

Opportunities:

Targeting Novel Pathways: The identification of new targets like Topoisomerase II and ATX for this scaffold opens up new avenues for therapeutic intervention beyond kinase inhibition. nih.govnih.gov

Multi-Targeted Agents: The design of single molecules that can modulate multiple targets simultaneously (e.g., dual ATX/EGFR inhibitors) represents a promising strategy for treating complex diseases and overcoming resistance. nih.govnih.gov

Exploring Underexplored Chemical Space: The five potential substitution sites on the pyrido[4,3-d]pyrimidine core are not yet fully explored. lookchem.com New synthetic methods can unlock novel analogues with unique biological activities.

Development of Covalent Inhibitors: The design of irreversible inhibitors that form a covalent bond with their target can offer increased potency and duration of action, a strategy that has been successful for other kinase inhibitors.

Q & A

Q. What are the established synthetic methodologies for 8-Methylpyrido[4,3-d]pyrimidin-5-amine?

The synthesis of this compound typically involves multi-step condensation reactions. A validated approach for analogous pyridopyrimidines employs a one-pot method under solvent-free conditions, combining barbituric acids, 1H-pyrazol-5-amines, and aldehydes to form the core structure . For example, Dolzhenko et al. synthesized a related triazolopyrimidine derivative via recrystallization from methanol, achieving crystals suitable for X-ray analysis . Another method involves reacting N,N-dimethylformamide derivatives with primary amines under solvent-free heating (60–78% yield), facilitating cyclization to form the pyrido[2,3-d]pyrimidine scaffold . Key considerations include temperature control (e.g., 573 K melting point ) and stoichiometric optimization to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1H and 13C NMR elucidate substituent positions. For example, methyl groups on the pyrimidine ring produce singlets near δ 3.71 ppm, while aromatic protons appear between δ 7.13–8.20 ppm in related structures .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., HRMS calculated for C21H19N5O: 357.1590; observed: 357.1600 ).
  • X-ray Crystallography : Provides definitive structural validation. Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 4.6179 Å, β = 94.323°) resolve bond angles and packing interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

Discrepancies often arise from solvation effects or conformational flexibility. To address this:

  • Compare experimental NMR shifts (e.g., 13C-NMR δ 163.1 ppm for carbonyl groups ) with density functional theory (DFT)-optimized structures, accounting for solvent polarity in computational models.
  • Validate using X-ray crystallography, which clarifies bond lengths (e.g., C–N bonds averaging 1.33 Å ) and confirms regiochemistry.
  • Cross-reference with HPLC retention times (e.g., 0.93 minutes under SQD-AA05 conditions ) to assess purity and structural consistency.

Q. What strategies optimize synthetic yield in multi-step reactions?

Yield optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for intermediates like pyrazolo[4,3-d]pyrimidines .
  • Recrystallization : Methanol recrystallization enhances purity, as demonstrated for triazolopyrimidine derivatives .
  • Stoichiometric Adjustments : Using 1.2 equivalents of aldehydes drives condensation reactions to completion, increasing yields from 48% to 57% in analogous syntheses .

Q. What in vitro assays are applicable for evaluating pharmacological activity?

While direct data on this compound is limited, related compounds have been tested in:

  • Antibacterial Assays : Broth microdilution determines minimum inhibitory concentrations (MICs) against S. aureus and E. coli .
  • Antiplatelet Activity : ADP-induced platelet aggregation models measure inhibition efficacy (e.g., IC50 values for pyridopyrimidines ).
  • Analgesic Screening : Rodent hot-plate tests quantify ED50 values from dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.